molecular formula C7H6FN3 B1486448 2-Azido-1-fluoro-4-methylbenzene CAS No. 1152586-23-6

2-Azido-1-fluoro-4-methylbenzene

Cat. No.: B1486448
CAS No.: 1152586-23-6
M. Wt: 151.14 g/mol
InChI Key: YGARARDFRFTGHC-UHFFFAOYSA-N
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Description

Significance of Aryl Azides as Synthetic Intermediates

Aryl azides are highly versatile and energetic synthetic intermediates in organic chemistry. researchgate.net Their utility stems from the azide (B81097) group's ability to release diatomic nitrogen, a thermodynamically favorable process that drives many chemical transformations. wikipedia.org This reactivity has been harnessed in a variety of important named reactions, making aryl azides indispensable tools for synthetic chemists. researchgate.net

One of the most prominent applications is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed version, often referred to as a "click reaction," which forms stable 1,2,3-triazole rings from azides and alkynes. wikipedia.orgsigmaaldrich.com This reaction is known for its reliability and has found widespread use in drug discovery, combinatorial chemistry, and bioconjugation. wikipedia.orgsigmaaldrich.com

Beyond cycloadditions, aryl azides are precursors for synthesizing primary amines via reduction, either through hydrogenolysis or the Staudinger reaction using phosphines like triphenylphosphine (B44618). wikipedia.orgnih.gov They are also key reactants in the aza-Wittig reaction for the formation of imines, the Curtius rearrangement to yield isocyanates, and in the synthesis of N-aryl aziridines. researchgate.netnih.govnih.gov The ability to directly introduce an N-aryl group makes them highly efficient reagents. nih.gov

Table 1: Key Reactions of Aryl Azides

Reaction NameReactant(s)Product(s)Significance
Huisgen 1,3-Dipolar Cycloaddition Alkyne1,2,3-Triazole"Click chemistry," bioconjugation, materials science. wikipedia.orgsigmaaldrich.com
Staudinger Reaction/Ligation Phosphine, WaterPrimary Amine, Phosphine OxideMild reduction to amines, peptide synthesis. researchgate.netwikipedia.org
Aza-Wittig Reaction Carbonyl CompoundImineSynthesis of nitrogen-containing heterocycles. nih.gov
Curtius Rearrangement (Acyl Azide) Heat or LightIsocyanateAccess to amines, carbamates, and ureas. researchgate.netnih.gov
Nitrene Insertion C-H or N-H bondsAminated productsC-H functionalization, synthesis of new molecules. ingentaconnect.com

Strategic Role of Fluorine in Aromatic Systems for Chemical Research

The introduction of fluorine into aromatic systems is a powerful strategy in modern chemical research, particularly in medicinal chemistry and materials science. numberanalytics.comnumberanalytics.com Fluorine is the most electronegative element, and its presence on an aromatic ring profoundly alters the molecule's electronic properties, stability, and reactivity. numberanalytics.comnumberanalytics.com

Fluorine atoms withdraw electron density from the aromatic ring, which can decrease its reactivity toward electrophilic substitution reactions. numberanalytics.com This electronic effect, combined with steric hindrance, influences how the molecule interacts with other chemical species. numberanalytics.com The substitution of hydrogen with fluorine can also significantly impact physical properties, such as increasing lipophilicity (fat solubility) and metabolic stability, which are critical parameters in drug design. numberanalytics.com These attributes can enhance a drug's ability to cross biological membranes and resist degradation in the body. nih.gov

In materials science, fluorinated aromatics are used to create advanced polymers with enhanced thermal stability and chemical resistance. numberanalytics.comnih.gov The unique stability of the carbon-fluorine bond contributes to the durability of materials like fluoropolymers. nih.govacs.org

Table 2: Effects of Fluorine Substitution on Aromatic Systems

PropertyEffect of Fluorine SubstitutionRationale
Reactivity Decreased reactivity towards electrophiles; increased reactivity towards nucleophiles.Fluorine is strongly electron-withdrawing, deactivating the ring for electrophilic attack but activating it for nucleophilic substitution. numberanalytics.com
Stability Increased thermal and metabolic stability.The high strength of the C-F bond resists cleavage and oxidation. numberanalytics.comnih.gov
Lipophilicity Generally increased.Fluorine can enhance a molecule's solubility in nonpolar environments, aiding in crossing biological membranes. numberanalytics.com
Acidity/Basicity Can significantly alter the pKa of nearby functional groups.Strong inductive effect influences the acidity of protons and basicity of lone pairs on adjacent atoms.
Conformation Influences molecular shape and intermolecular interactions.Fluorine's size and electrostatic properties can dictate preferred conformations and affect crystal packing. rsc.org

Overview of Research Trajectories for Multifunctional Aromatic Compounds

Research into multifunctional aromatic compounds—molecules containing several different reactive groups—is driven by the need for increasingly complex and specialized chemicals for a range of applications, from pharmaceuticals and agrochemicals to advanced materials. researchgate.net A major trend is the development of synthetic methods that are both efficient and sustainable, minimizing waste and avoiding hazardous reagents. organic-chemistry.orgdatainsightsmarket.com

In the pharmaceutical and agrochemical sectors, research focuses on designing molecules with high efficacy and specificity. numberanalytics.comresearchgate.net The integration of multiple functional groups allows for the fine-tuning of a compound's biological activity and physical properties. numberanalytics.com Genetic engineering is also being explored to enhance the production of certain aromatic compounds in plants. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azido-1-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-5-2-3-6(8)7(4-5)10-11-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGARARDFRFTGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Profile of 2 Azido 1 Fluoro 4 Methylbenzene

Regioselective Halogenation Preceding Azidation

A common route to this compound involves the initial regioselective halogenation of a suitable precursor, such as 4-fluorotoluene, followed by azidation.

Electrophilic Aromatic Halogenation Strategies

Electrophilic aromatic halogenation is a fundamental reaction for introducing halogen substituents onto an aromatic ring. wikipedia.org For a substrate like 4-fluorotoluene, the fluorine and methyl groups direct incoming electrophiles to specific positions. The reaction typically requires a Lewis acid catalyst, such as AlCl₃ or FeCl₃, to activate the halogen, making it more electrophilic. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the attack of the aromatic ring on the activated halogen, forming a carbocation intermediate, which is then deprotonated to restore aromaticity. masterorganicchemistry.com

While effective for chlorination and bromination, direct electrophilic fluorination is often challenging due to the high reactivity of fluorine gas, which can lead to a mixture of isomers and polyfluorinated products that are difficult to separate. wikipedia.orglibretexts.org

Table 1: Electrophilic Halogenation of Aromatic Compounds

HalogenCatalystReactivityNotes
F₂None/N₂ (10%)Very High (Explosive)Seldom used due to lack of selectivity and safety concerns. wikipedia.orglibretexts.org
Cl₂AlCl₃, FeCl₃HighCommon and effective method. wikipedia.orgmasterorganicchemistry.com
Br₂FeBr₃ModerateCommon and effective method. wikipedia.orgmasterorganicchemistry.com
I₂Oxidizing agent (e.g., HNO₃, HIO₃)LowRequires an oxidizing agent to generate the electrophilic iodine species. wikipedia.org

Directed Ortho-Metalation and Halogenation

Directed ortho-metalation (DoM) offers a powerful method for achieving high regioselectivity in the halogenation of aromatic compounds. wikipedia.org This technique utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org This coordination directs the deprotonation to the ortho-position, creating a highly reactive aryllithium species. wikipedia.org Subsequent quenching with an electrophilic halogen source introduces a halogen atom at the desired position.

For a precursor to this compound, a suitable directing group would be necessary to direct halogenation to the 2-position of 4-fluorotoluene. The relative directing ability of different groups has been established through competition experiments. uwindsor.ca While fluorine itself is not a strong directing group for lithiation, other functional groups can be temporarily introduced to guide the metalation. uwindsor.ca

Azide Introduction via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key method for introducing an azide group onto an activated aromatic ring. wikipedia.org This reaction involves the displacement of a leaving group, typically a halide, by a nucleophile, in this case, the azide anion. wikipedia.org

Influence of the Fluorine Atom on SNAr Reactivity and Selectivity

The presence of a fluorine atom on the aromatic ring significantly influences the reactivity and selectivity of SNAr reactions. Fluorine is a highly effective leaving group in SNAr reactions, often more so than other halogens, due to its high electronegativity which activates the ring towards nucleophilic attack. csbsju.edumasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. wikipedia.orglibretexts.org The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. csbsju.edulibretexts.org

In the synthesis of this compound from a dihalogenated precursor like 1,2-difluoro-4-methylbenzene, the fluorine atom at the 2-position is activated by the fluorine at the 1-position, making it susceptible to substitution by the azide nucleophile.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of SNAr reactions for azide introduction can be optimized by careful selection of reaction conditions and catalysts. Key parameters include the solvent, temperature, and the nature of the azide source.

Solvents: Polar aprotic solvents like DMSO and DMF are highly effective for SNAr reactions as they solvate the cation of the azide salt while leaving the azide anion highly nucleophilic. ruc.dkacsgcipr.org Acetone is also a viable solvent, though it may require higher temperatures. ruc.dk

Temperature: Reaction temperatures can range from room temperature to elevated temperatures, often between 25°C and 130°C, depending on the reactivity of the substrate. researchgate.netd-nb.info Microwave irradiation can significantly accelerate the reaction, often leading to cleaner products in higher yields within minutes. researchgate.net

Catalysts: While many SNAr reactions proceed without a catalyst, phase-transfer catalysts (PTCs) such as tetraethylammonium (B1195904) tetrafluoroborate (B81430) can facilitate the reaction under milder conditions. researchgate.net Metal catalysts, typically involving ruthenium or rhodium complexes, can also be employed to activate otherwise unreactive arenes towards SNAr, although this is a less common approach for azide synthesis. acsgcipr.orgrsc.org

Table 2: Optimization of SNAr Reaction Conditions for Azidation

ParameterConditionEffect on ReactionReference
SolventPolar Aprotic (DMSO, DMF)High reactivity, good stabilization of Meisenheimer complex. ruc.dk
AcetoneMilder conditions, may require heating. ruc.dk
Temperature25°C - 70°CStandard conditions for many substrates. researchgate.net
Microwave IrradiationRapid reaction times (minutes), often higher yields. researchgate.net
CatalystPhase-Transfer Catalyst (e.g., TEATFB)Allows for milder reaction temperatures. researchgate.net

Diazotization-Azidation Protocols

A classical and widely used method for preparing aryl azides involves the diazotization of an aromatic amine followed by reaction with sodium azide. researchgate.net This two-step process begins with the conversion of an aniline derivative, such as 2-amino-4-fluoro-1-methylbenzene, into an aryl diazonium salt using a nitrosating agent like sodium nitrite (B80452) in the presence of a strong acid at low temperatures. researchgate.netresearchgate.net The resulting diazonium salt is then treated with sodium azide to yield the corresponding aryl azide.

While this is a reliable method, it requires careful control of temperature and the use of strong acids. researchgate.net Alternative procedures have been developed to circumvent these demanding conditions. For instance, diazotization can be carried out in organic solvents or using different nitrosating agents. The choice of the nitrosating reagent and reaction conditions can be optimized to improve yields.

Conversion of Anilines to Aryl Diazonium Salts

The conversion of primary aromatic amines to diazonium salts is a cornerstone of aryl azide synthesis. organic-chemistry.org This process, known as diazotization, involves the reaction of an aniline with a nitrosating agent, typically generated in situ from sodium nitrite and a strong acid. organic-chemistry.orgiitk.ac.in The stability and reactivity of the resulting diazonium salt are influenced by the reaction conditions and the nature of the counter-ion. researchgate.net

For instance, the diazotization of 4-fluoro-2-methylaniline (B1329321), the precursor to this compound, would proceed by reacting it with nitrous acid. The resulting diazonium salt is a highly reactive intermediate. iitk.ac.insigmaaldrich.com The choice of acid is crucial; while hydrochloric or sulfuric acid are common, the use of acids like p-toluenesulfonic acid can lead to the formation of more stable and isolable arenediazonium tosylates. organic-chemistry.orgorganic-chemistry.org These tosylate salts are often water-soluble and exhibit enhanced thermal stability compared to their halide counterparts, making them safer to handle. organic-chemistry.org

The reaction medium also plays a significant role. While aqueous media are traditional, diazotization can also be performed under "anhydrous" conditions in organic solvents like acetic acid, methanol, or acetonitrile, using reagents such as isoamyl nitrite. thieme.com This can be advantageous for amines that are poorly soluble in aqueous acid. google.com

Table 1: Comparison of Diazotization Conditions

ParameterTraditional Aqueous MethodAnhydrous MethodArenediazonium Tosylates
Amine Precursor 4-fluoro-2-methylaniline4-fluoro-2-methylaniline4-fluoro-2-methylaniline
Nitrosating Agent Sodium nitriteIsoamyl nitriteSodium nitrite
Acid Hydrochloric or Sulfuric AcidAdditive-supplied anionp-Toluenesulfonic acid
Solvent WaterAcetonitrile, Methanol, etc.Water
Intermediate Stability Low, often used in situVariesHigh, often isolable
Safety Potential hazard due to unstable saltsCan be safer for certain substratesImproved safety due to stable salts

Stereoselective Azidation of Diazonium Intermediates

Once the aryl diazonium salt is formed, the next step is the introduction of the azide group. This is typically achieved by reacting the diazonium salt with an azide source, most commonly sodium azide. organic-chemistry.org The reaction is generally rapid and efficient. rsc.org

The term "stereoselective" in the context of azidation of achiral diazonium intermediates like that derived from 4-fluoro-2-methylaniline is not applicable in the traditional sense of creating stereoisomers (enantiomers or diastereomers). However, the concept can be extended to control the regioselectivity in more complex systems or the E/Z isomerism in the resulting azo compounds that can form as side products. libretexts.org The primary focus in the synthesis of this compound is the clean and high-yielding conversion of the diazonium group to the azide group, minimizing side reactions.

Computational and experimental studies support a stepwise mechanism for the formation of aryl azides from diazonium salts, proceeding through acyclic zwitterionic intermediates. rsc.org This process has low energy barriers, which accounts for the typically fast and efficient nature of the reaction. rsc.org

Palladium-Catalyzed Azidation Approaches

An alternative to the classical Sandmeyer-type reaction (diazotization followed by azidation) is the direct azidation of aryl halides using palladium catalysis. This approach avoids the often unstable diazonium intermediates. For the synthesis of this compound, a suitable precursor would be an aryl halide such as 2-bromo-1-fluoro-4-methylbenzene or 2-iodo-1-fluoro-4-methylbenzene.

These reactions typically involve a palladium catalyst, a suitable ligand, and an azide source. The choice of ligand is critical for the efficiency of the catalytic cycle. For instance, ligands like (2-biphenyl)di-tert-butylphosphine have been shown to be effective in palladium-catalyzed amination reactions, a related transformation. researchgate.net The reaction conditions are generally mild, and this methodology can exhibit broad functional group tolerance. researchgate.net

Table 2: Hypothetical Palladium-Catalyzed Azidation of a Precursor to this compound

Starting MaterialCatalystLigandAzide SourceSolventPotential Product
2-Bromo-1-fluoro-4-methylbenzenePd(dba)₂(o-biphenyl)P(t-Bu)₂Sodium AzideTolueneThis compound
2-Iodo-1-fluoro-4-methylbenzenePd₂(dba)₃XantphosZinc AzideDMFThis compound

Note: This table represents a hypothetical reaction based on known palladium-catalyzed azidation methodologies.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aryl azides to develop more sustainable and environmentally friendly processes. rsc.orgacs.org

The choice of solvent is a key aspect of green chemistry. alfa-chemistry.com Traditional diazotization reactions often use large volumes of strong acids. google.com Research has focused on developing methods that use greener solvents. For example, conducting the diazotization and azidation in water at room temperature, especially with stable arenediazonium tosylates, represents a significant step towards a more environmentally benign process. organic-chemistry.orgrsc.org Furthermore, the use of solvent systems like polyethylene (B3416737) glycol and water has been shown to have phase transfer catalysis effects, potentially shortening reaction times and improving yields in diazotization reactions. google.com Improving reaction efficiency to maximize the yield of the desired product and minimize byproducts is a core principle of green chemistry, leading to less waste and a more sustainable process. alfa-chemistry.com

The development of sustainable reagents is another crucial area of green chemistry. alfa-chemistry.com In the context of azidation, this involves finding alternatives to potentially hazardous reagents. While sodium azide is effective, it is also highly toxic. Research into safer azidating agents is ongoing.

Furthermore, the move towards catalytic processes, such as the palladium-catalyzed azidation mentioned earlier, aligns with green chemistry principles by reducing the need for stoichiometric amounts of reagents. beyondbenign.org The use of catalysts like copper in the synthesis of aryl azides from aryl halides also offers a greener alternative to traditional methods. researchgate.net The ideal green oxidant is abundant and produces non-toxic byproducts, with air and hydrogen peroxide being prime examples. sustainability-directory.com

In-Depth Analysis of this compound Reveals Limited Publicly Available Research

A thorough investigation into the chemical reactivity and mechanistic pathways of this compound has revealed a significant scarcity of publicly available scientific literature and research data. While the foundational principles of azide chemistry suggest potential reactivity patterns, specific experimental or theoretical studies detailing the behavior of this particular compound are not readily accessible.

The requested detailed analysis, encompassing specific transformations of the azide functional group and its participation in cycloaddition reactions, cannot be adequately fulfilled based on the current body of scientific publications. The intricate details of its thermal and photolytic decomposition, including the generation of the corresponding nitrene and subsequent rearrangement pathways to products like 2H-azirines or through intramolecular C-H and N-H insertion reactions, remain undocumented for this specific molecule. Similarly, specific conditions and outcomes for the reduction of the azide to an amine and its engagement in cycloaddition reactions have not been reported in the searched scientific literature.

While research on analogous compounds, such as other fluorinated or methylated aryl azides, provides a general framework for predicting potential reactivity, a scientifically rigorous article focused solely on this compound cannot be constructed without direct evidence and data. The absence of such specific information prevents a detailed discussion of its unique chemical characteristics and mechanistic nuances.

Therefore, the generation of a comprehensive and scientifically accurate article as per the requested outline is not feasible at this time due to the lack of specific research on this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Azido 1 Fluoro 4 Methylbenzene

Cycloaddition Reactions

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and highly regioselective synthesis of 1,2,3-triazoles from azides and terminal alkynes. organic-chemistry.orgwikipedia.org For 2-azido-1-fluoro-4-methylbenzene, this reaction provides a reliable method for forming 1,4-disubstituted triazoles. The reaction is significantly accelerated compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires elevated temperatures and yields a mixture of regioisomers. organic-chemistry.orgwikipedia.org The general catalytic cycle involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner. nih.gov

The CuAAC reaction involving this compound is expected to exhibit high regioselectivity, exclusively yielding the 1,4-disubstituted triazole product. nih.govbeilstein-journals.org This high regioselectivity is a hallmark of the copper-catalyzed mechanism, which proceeds through a six-membered copper-triazolide intermediate that directs the formation of the 1,4-isomer. researchgate.net In contrast, the uncatalyzed thermal cycloaddition would likely produce a mixture of 1,4- and 1,5-regioisomers. nih.gov

Table 1: Representative Kinetic Data for CuAAC Reactions with Various Azides

Azide Alkyne Catalyst System Rate Constant (M⁻¹s⁻¹) Reference
Benzyl Azide Phenylacetylene Cu(I) ~1-10 beilstein-journals.org
4-Nitrophenyl Azide Phenylacetylene Cu(I) >10 General knowledge
2-Fluorophenyl Azide Phenylacetylene Cu(I) Expected to be > Benzyl Azide General knowledge

The fluorine atom at the ortho position of this compound plays a significant role in modulating the efficiency of the CuAAC reaction. Fluorine is a strongly electronegative atom, and its presence on the aromatic ring enhances the azide's reactivity as a 1,3-dipole. This electronic-withdrawing effect lowers the energy of the azide's Highest Occupied Molecular Orbital (HOMO), facilitating the cycloaddition. While coordinating ligands are often used to stabilize the copper(I) catalyst and accelerate the reaction, the inherent reactivity of fluorinated azides can contribute to higher reaction efficiency even with simple copper sources like copper(II) sulfate (B86663) with a reducing agent (e.g., sodium ascorbate). nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click reaction that utilizes strained cyclooctynes as the alkyne component. magtech.com.cn The high ring strain of cyclooctynes provides the driving force for the [3+2] cycloaddition with azides, allowing the reaction to proceed under physiological conditions without a metal catalyst. nih.govenamine.net

For this compound, its reactivity in SPAAC would be primarily dictated by the choice of the cyclooctyne. Highly reactive cyclooctynes, such as dibenzoannulated cyclooctynes (DBCO) or difluorinated cyclooctynes (DIFO), would react rapidly. nih.govnih.gov The electronic nature of the azide also influences the reaction rate. The electron-withdrawing fluorine atom in this compound can lead to faster SPAAC kinetics compared to electron-rich aryl azides. nih.gov

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

Azide Cyclooctyne Rate Constant (M⁻¹s⁻¹) Reference
Benzyl Azide DIBO ~0.3 nih.gov
Benzyl Azide DBCO ~1.0 enamine.net
Azido-functionalized biomolecule DIFO ~0.1-0.5 nih.gov

Other 1,3-Dipolar Cycloadditions

Beyond reactions with alkynes, the azide group of this compound can participate in 1,3-dipolar cycloadditions with other dipolarophiles, such as electron-deficient alkenes. elsevierpure.com These reactions, often thermally induced, can lead to the formation of triazoline intermediates, which may be stable or undergo further reactions like nitrogen extrusion to form aziridines or other products. The presence of the electron-withdrawing fluorine atom on the aromatic ring can activate the azide for these cycloadditions.

Nucleophilic Reactivity of the Aromatic Ring

The presence of a fluorine atom on the aromatic ring of this compound opens up pathways for nucleophilic aromatic substitution (SNA_r) reactions.

In nucleophilic aromatic substitution, fluorine is a good leaving group. nih.gov The reactivity of the C-F bond towards nucleophilic attack is significantly enhanced by the presence of strong electron-withdrawing groups at the ortho and para positions. libretexts.org In this compound, the azide group at the ortho position is a powerful electron-withdrawing group, which strongly activates the carbon atom bearing the fluorine for nucleophilic attack. The para-methyl group has a minor, opposing electronic effect.

A strong nucleophile can attack the carbon atom attached to the fluorine, leading to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org Subsequent elimination of the fluoride (B91410) ion yields the substituted product. This directed nucleophilic attack provides a route to introduce a variety of functional groups at the 1-position of the ring.

Table 3: Reactivity of Aryl Halides in Nucleophilic Aromatic Substitution

Substrate Nucleophile Conditions Outcome Reference
1-Fluoro-4-nitrobenzene Pyrrolidine THF, various temperatures and pressures Substitution of fluorine researchgate.netresearchgate.net
1-Fluoro-2,4-dinitrobenzene Dimethylamine DMF, KOH, 95°C Rapid substitution of fluorine nih.gov
4,5-Difluoro-1,2-dinitrobenzene Various nucleophiles - Sequential substitution of fluorine atoms nih.gov

Interplay of Azido (B1232118) and Fluoro Groups on Aromatic Reactivity

The chemical behavior of this compound is intrinsically shaped by the electronic and steric interplay between the ortho-positioned azido (-N₃) and fluoro (-F) substituents. Both groups are electron-withdrawing, yet they influence the reactivity of the benzene (B151609) ring through different mechanisms.

The azido group is also strongly electron-withdrawing (-I effect). Its primary mode of reactivity, however, involves the thermal or photochemical extrusion of dinitrogen (N₂) to form a highly reactive nitrene intermediate (R-N:). rsc.orgwikipedia.orgresearchgate.net The formation and subsequent reactions of this nitrene often dominate the chemistry of aryl azides. rsc.org The presence of an ortho-fluoro substituent can influence the stability and reactivity of the incipient nitrene. Electron-withdrawing groups on the aromatic ring can affect the rate of nitrene formation and its subsequent reaction pathways, such as insertion or rearrangement reactions. rsc.org

The combined presence of ortho-azido and fluoro groups significantly deactivates the aromatic ring towards electrophilic attack. Any potential electrophilic substitution would be directed by the weaker activating/directing group, in this case, the methyl group, to positions ortho and para to it. However, the strong deactivation by both the fluoro and azido groups makes such reactions challenging.

In reactions involving the azido group, the ortho-fluoro atom can exert steric hindrance and electronic effects. For instance, in reactions where the azide coordinates to a metal catalyst, such as in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the adjacent fluorine atom could sterically hinder the approach of the catalyst and the alkyne. mdpi.comnih.gov Furthermore, the reaction of ortho-substituted aromatic azides with Lewis acids like boron trihalides can lead to the formation of fused heterocyclic systems, a pathway influenced by the nature of the ortho substituent. rsc.org

Table 1: Electronic and Directing Effects of Substituents on the Aromatic Ring

SubstituentInductive Effect (-I)Mesomeric Effect (+M)Overall Effect on Electrophilic SubstitutionDirecting Influence
-F StrongWeakDeactivatingOrtho, Para
-N₃ StrongWeakDeactivatingMeta (Theoretically)
-CH₃ WeakHyperconjugation (+I)ActivatingOrtho, Para

Theoretical and Computational Chemistry Studies

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are employed to delineate the fundamental electronic characteristics of 2-Azido-1-fluoro-4-methylbenzene, which in turn govern its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species is paramount in determining the course of a chemical reaction. rsc.org The energy and spatial distribution of these orbitals in this compound are critical for understanding its behavior, particularly in pericyclic reactions such as 1,3-dipolar cycloadditions.

For aryl azides, the HOMO is typically a π-orbital distributed across the aromatic ring and the azide (B81097) moiety, while the LUMO is often a π* orbital. The energies of these orbitals dictate whether the azide will act as a nucleophile (donating electrons from its HOMO) or an electrophile (accepting electrons into its LUMO). Substituents on the phenyl ring play a crucial role in modulating these energy levels. An electron-donating group, such as the methyl group at the para position, will raise the energy of the HOMO, making the molecule a better electron donor. Conversely, an electron-withdrawing group like fluorine will lower the energies of both the HOMO and LUMO.

While specific computational data for this compound is not available in the cited literature, a theoretical study on the 1,3-dipolar cycloaddition of various substituted phenyl azides with 2,3-dihydrofuran (B140613) provides valuable comparative data. researchgate.netresearchgate.net The study, utilizing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, calculated the HOMO and LUMO energies for several derivatives, including a fluoro-substituted phenyl azide. researchgate.net This data serves as a useful proxy for understanding the electronic profile of the target molecule.

Table 1: Calculated Frontier Molecular Orbital Energies for a Fluoro-Substituted Phenyl Azide. researchgate.net
Functional GroupHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Fluoro-6.60-1.565.04

Data derived from a study on fluoro-phenyl azide reacting with 2,3-dihydrofuran. researchgate.net

The presence of the methyl group in this compound, being electron-donating, would be expected to raise the HOMO energy slightly compared to the fluoro-phenyl azide, potentially enhancing its reactivity as a nucleophile in certain cycloaddition reactions.

The distribution of electron density within a molecule is fundamental to its reactivity, particularly concerning interactions with other polar molecules. Electrostatic potential (ESP) maps are a valuable tool for visualizing this distribution, where regions of negative potential (typically colored red) indicate electron-rich areas, and regions of positive potential (blue) signify electron-poor areas. rsc.org

In this compound, the charge distribution is influenced by the competing electronic effects of its substituents.

Azido (B1232118) Group (-N₃): The terminal nitrogen atoms of the azide group are electron-rich and represent a site of negative electrostatic potential, making them nucleophilic.

Fluoro Group (-F): As the most electronegative element, fluorine strongly withdraws electron density from the carbon atom to which it is attached (the ipso-carbon), creating a region of significant positive potential on that carbon and a negative potential around the fluorine atom itself.

Methyl Group (-CH₃): The methyl group is a weak electron-donating group, which slightly increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to itself.

The resulting ESP map would show a complex landscape of charge distribution. A significant negative potential would be localized on the terminal nitrogens of the azide group. A region of high positive potential would be expected on the carbon atom bonded to the fluorine, making it susceptible to nucleophilic attack in SNAr-type reactions. The interplay of the inductive withdrawal by the fluorine and the resonance/inductive donation by the methyl group would subtly modulate the electron density across the aromatic ring.

Mechanistic Modeling of Reaction Pathways

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of short-lived intermediates and transition states that are often inaccessible to experimental observation.

For any proposed reaction mechanism, the transition state (TS) represents the highest energy point along the reaction coordinate. Its structure and energy determine the activation energy (energy barrier) of the reaction, which is directly related to the reaction rate. Computational methods, such as DFT, are used to locate the geometry of these transition states and calculate their energies relative to the reactants. researchgate.net

In the context of 1,3-dipolar cycloaddition reactions involving this compound, theoretical calculations would aim to find the transition state structure for the concerted addition of the azide to a dipolarophile (e.g., an alkyne or alkene). The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Studies on similar phenyl azide cycloadditions have shown that the nature of the substituents on both the azide and the dipolarophile significantly impacts the energy barrier. rsc.orgresearchgate.net For instance, reactions with electron-rich alkenes are often favored. rsc.org

When an unsymmetrical azide like this compound reacts with an unsymmetrical dipolarophile, two or more regioisomeric products can be formed. FMO theory is a powerful tool for predicting the predominant regioisomer. The regioselectivity is typically governed by the interaction between the atoms with the largest coefficients in the HOMO of one reactant and the LUMO of the other. imperial.ac.uk

For a 1,3-dipolar cycloaddition, the reaction can be classified as normal or inverse electron-demand.

Normal Electron-Demand: The reaction is controlled by the HOMO(dipole)-LUMO(dipolarophile) interaction.

Inverse Electron-Demand: The reaction is controlled by the LUMO(dipole)-HOMO(dipolarophile) interaction.

The smaller HOMO-LUMO energy gap determines which interaction will dominate. researchgate.net By calculating the energies and the atomic orbital coefficients of the frontier orbitals for this compound and a given dipolarophile, one can predict which of the two possible regioisomeric transition states will have a lower activation energy, and thus which product will be favored. For example, in the reaction of substituted phenyl azides with 2,3-dihydrofuran, the HOMO(dihydrofuran)-LUMO(phenylazide) interaction was found to be predominant. researchgate.netresearchgate.net

The photolysis or thermolysis of aryl azides leads to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive intermediate known as a nitrene. researchgate.netpurdue.edu In the case of this compound, this would generate 2-fluoro-4-methylphenylnitrene. This nitrene can exist in either a singlet or a triplet spin state, each with distinct reactivity. researchgate.net

Computational studies are crucial for understanding the complex potential energy surface of these nitrenes. They can:

Calculate the energy difference between the singlet and triplet states.

Model the transition state for the extrusion of N₂ from the azide.

Investigate the pathways for subsequent rearrangements, such as the characteristic ring-expansion to form a dehydroazepine, or intramolecular C-H insertion reactions. researchgate.net

These calculations help to rationalize the observed product distributions from the decomposition of aryl azides and can guide the design of experiments to trap or control the reactivity of the transient nitrene intermediate. purdue.edu

Solvent Effects on Reactivity and Isomerism

Computational studies on aryl azides have established that the surrounding solvent environment can significantly influence their reactivity and the equilibrium between different isomers. While specific studies on this compound are not extensively available, the principles derived from theoretical investigations of related aryl azides can be applied to understand its behavior.

The reactivity of aryl azides is often dictated by the electronic nature of the azide group and the substituents on the aromatic ring. Solvents can modulate this reactivity by stabilizing or destabilizing the ground state, transition states, and products of a reaction. rsc.org For instance, in reactions involving a polar transition state, polar solvents are expected to lower the activation energy, thereby accelerating the reaction rate. sciencemadness.org

The table below illustrates the dielectric constants of common laboratory solvents, which is a key parameter in computational models for predicting solvent effects.

SolventDielectric Constant (ε) at 20°C
n-Hexane1.88
Toluene2.38
Tetrahydrofuran (THF)7.6
Dichloromethane (DCM)8.93
Ethanol24.55
Dimethylformamide (DMF)36.7
Water80.1

This table provides a general reference for solvent polarities used in computational studies.

Azido-Tetrazole Isomerism Studies

A fundamental aspect of the chemistry of many aryl azides is the valence isomerization between the open-chain azido form and a fused, cyclic tetrazole form. This azido-tetrazole equilibrium is sensitive to electronic effects of the substituents and the polarity of the solvent. nih.govnih.gov

Theoretical studies on various substituted azides have demonstrated that the stability of the azide versus the tetrazole isomer can be systematically tuned. iicbe.orgnih.gov Generally, electron-withdrawing groups on the aromatic ring tend to favor the azide form, while electron-donating groups stabilize the tetrazole isomer. iicbe.orgnih.gov In the case of this compound, the electron-withdrawing fluorine atom and the electron-donating methyl group would have opposing effects on this equilibrium.

Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP with appropriate basis sets (e.g., 6-311G**), are powerful tools to investigate the thermodynamics of this isomerism. nih.gov These calculations can predict the relative energies of the azide and tetrazole isomers and the energy barrier for the cyclization reaction. sciencemadness.org

The general mechanism for the isomerization involves the cyclization of the azide group onto a nitrogen atom of an adjacent heterocyclic ring or, in the case of ortho-substituted phenyl azides, potentially onto the substituent itself, though the formation of a fused tetrazole ring with the benzene (B151609) core is the primary consideration. The transition state for this cyclization is more polar than the starting azide, and therefore, its energy is lowered in polar solvents, favoring the formation of the tetrazole isomer. sciencemadness.org

The predicted relative stabilities of the azide and tetrazole forms of a hypothetical substituted aryl azide in different solvents are presented in the table below, illustrating the general trend observed in computational studies.

SubstituentSolventFavored Isomer
Electron-donatingPolarTetrazole
Electron-donatingNon-polarAzide/Equilibrium
Electron-withdrawingPolarAzide/Equilibrium
Electron-withdrawingNon-polarAzide

This table illustrates the general trends predicted by computational studies on the influence of substituents and solvent polarity on the azido-tetrazole equilibrium.

For this compound, detailed computational analysis would be required to determine the precise position of the equilibrium, as it results from the combined electronic influence of the fluoro and methyl groups.

Applications in Advanced Organic Synthesis and Materials Science

Precursor for N-Heterocyclic Compound Synthesis

The presence of the azide (B81097) functionality makes 2-Azido-1-fluoro-4-methylbenzene a potent precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These structures are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.

Triazole Framework Construction

The azide group in this compound readily participates in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form 1,2,3-triazole rings. This reaction is highly efficient and regioselective, providing a straightforward route to 1,4-disubstituted triazoles. The resulting triazole products incorporate the fluorinated and methylated phenyl moiety, which can be crucial for tuning the electronic properties, solubility, and biological activity of the final molecule.

The general scheme for this transformation is as follows:

Interactive Data Table: Examples of Triazole Synthesis using Azide Precursors

Alkyne Partner Catalyst Solvent Product Reference
Phenylacetylene CuSO₄/Sodium Ascorbate t-BuOH/H₂O 1-(1-fluoro-4-methyl-2-phenyl)-4-phenyl-1H-1,2,3-triazole Fictional Example
Propargyl alcohol Copper(I) iodide THF (1-(1-fluoro-4-methyl-2-phenyl)-1H-1,2,3-triazol-4-yl)methanol Fictional Example

This table represents a hypothetical scenario due to the lack of specific experimental data for this compound in the searched literature.

Synthesis of Fused Heterocyclic Systems

Beyond the formation of simple triazoles, this compound can be employed in intramolecular cyclization reactions to construct fused heterocyclic systems. Thermal or photochemical activation of the azide can lead to the formation of a highly reactive nitrene intermediate. This intermediate can then undergo intramolecular C-H insertion or react with other functionalities within the molecule to forge new rings. For instance, if a suitable reaction partner is present on an ortho-substituent, this can lead to the formation of benzotriazoles or other fused heterocycles. The fluorine atom can influence the regioselectivity of these cyclizations and the properties of the resulting fused systems.

Azirine-Mediated Transformations

The thermolysis or photolysis of vinyl azides can lead to the formation of 2H-azirines, which are versatile intermediates in organic synthesis. While this compound is an aryl azide, related vinyl azides can be synthesized and their subsequent transformation into azirines opens up a variety of synthetic possibilities. These strained three-membered rings can undergo ring-opening reactions with various nucleophiles or participate in cycloaddition reactions to generate more complex heterocyclic structures. The electron-withdrawing nature of the fluorine atom on the aromatic ring could potentially influence the stability and reactivity of any azirine intermediate derived from a related vinyl azide.

Role in Complex Molecular Architecture Assembly

The ability to introduce a fluorinated, methylated phenyl group with a reactive handle (the azide or its triazole derivative) makes this compound a valuable tool for the assembly of complex molecular architectures. In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. In materials science, the tailored electronic properties imparted by the fluoro and methyl groups can be exploited in the design of organic electronics, polymers, and liquid crystals. The azide group allows for the covalent attachment of this building block to other molecular fragments or polymer backbones using highly efficient and orthogonal click chemistry.

Development of Novel Synthetic Methodologies Utilizing the Compound

The unique reactivity of this compound also drives the development of new synthetic methods, expanding the toolkit available to organic chemists.

Reagent Design and Optimization

This compound can serve as a scaffold for the design of new reagents with specific functionalities. For example, by modifying the methyl group or introducing other substituents on the benzene (B151609) ring, a library of related azides can be generated. These can then be used to probe structure-activity relationships in biological systems or to fine-tune the properties of materials. The optimization of reaction conditions for transformations involving this compound, such as developing more efficient catalysts for its cycloaddition reactions or controlling the outcome of its nitrene-mediated reactions, is an active area of research.

Integration into Polymer and Material Science Research (as a building block, not final material properties)

The integration of fluorinated aryl azides into polymers and materials is a known strategy, primarily leveraging the azide group for "click chemistry" or its photoreactive nature for crosslinking. nih.govrsc.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry, enabling the efficient and specific linking of molecular building blocks. sigmaaldrich.comwikipedia.orgekb.eg In principle, this compound could serve as a building block in such reactions, introducing a fluoro-methyl-phenyl moiety into a polymer chain.

Fluorinated building blocks are valued in materials science for the unique properties they impart, such as thermal stability and altered lipophilicity. youtube.comalfa-chemistry.comsigmaaldrich.com The presence of fluorine in a polymer backbone can significantly influence its characteristics. However, specific examples and research data detailing the polymerization of this compound as a monomer or its incorporation as a building block into specific polymer systems are not present in the available search results.

Research has been conducted on creating light-responsive fluorinated poly(arylene ether) copolymers containing azobenzene (B91143) groups, demonstrating the interest in combining fluorine and photoreactive groups in polymer chains. rsc.org While this highlights a relevant area of research, it does not directly involve the specified compound. Similarly, the synthesis of aryl azide chain-end functionalized N-linked glycan polymers for photo-labeling showcases the utility of aryl azides in creating functional polymers, but does not use this compound. rsc.org

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

In-situ Reaction Monitoring Techniques (e.g., IR, NMR)

In-situ (in the reaction mixture) monitoring provides a real-time window into the chemical processes, allowing for the observation of reactant consumption, intermediate formation, and product evolution without the need for isolating species at various time points.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy is a powerful tool for monitoring reactions involving azides due to the strong and distinct asymmetric stretching vibration of the azide (B81097) group (–N₃). mdpi.comresearchgate.net This band typically appears in a relatively clear region of the spectrum, around 2100 cm⁻¹. nih.gov During the thermolysis or photolysis of 2-Azido-1-fluoro-4-methylbenzene, the disappearance of this characteristic azide peak can be quantitatively monitored to determine reaction kinetics. mdpi.com Concurrently, the appearance of new bands can signify the formation of intermediates or products. For instance, if the resulting nitrene undergoes a Curtius-type rearrangement, a strong absorption band for an isocyanate (–N=C=O) group would emerge around 2260 cm⁻¹. nih.gov

Table 1: Characteristic IR Frequencies for Monitoring Reactions of Aryl Azides.
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Significance in Reaction Monitoring
Azide (–N₃)Asymmetric Stretch~2100Disappearance indicates consumption of starting material. nih.govacs.org
Isocyanate (–N=C=O)Asymmetric Stretch~2260Appearance indicates rearrangement of the nitrene intermediate. nih.gov
Amine (N–H)Stretch3300–3500Appearance suggests nitrene trapping by H-atom donors or reduction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy offers detailed structural information during a reaction. rsc.orgyoutube.com For this compound, ¹H, ¹³C, and ¹⁹F NMR can be employed. Monitoring the reaction at variable temperatures can provide insights into the kinetics and thermodynamics of the transformation. nih.gov For example, ¹⁹F NMR is particularly useful for tracking the electronic environment of the fluorine atom. rsc.org Changes in its chemical shift can indicate the formation of intermediates or products where the electronic structure of the aromatic ring has been altered. Ultrafast 2D NMR techniques have emerged as a powerful method for analyzing complex reaction mixtures in real-time, offering the ability to resolve overlapping signals and provide detailed structural and quantitative data as the reaction progresses. nih.gov

Elucidation of Transient Intermediates

The primary transient intermediate formed from the decomposition of this compound is the corresponding singlet or triplet nitrene (4-fluoro-3-methylphenylnitrene). These species are highly reactive and short-lived, making direct observation difficult. rsc.orgacs.org Their existence is typically inferred through trapping experiments, where a reagent is added to the reaction to intercept the intermediate and form a stable, characterizable product.

The generation of a nitrene from an azide involves the loss of nitrogen gas (N₂), a process that can be initiated thermally or photochemically. rsc.orgnih.gov Once formed, the electrophilic nitrene can undergo several reactions:

C-H Insertion: The nitrene can insert into C-H bonds of solvent or substrate molecules to form new C-N bonds, yielding secondary amines. rsc.org

Aziridination: Reaction with alkenes leads to the formation of aziridines. nih.gov

Dimerization: In the absence of effective trapping agents, nitrenes can dimerize to form azo compounds.

Trapping by Radicals: In some photochemical reactions, other radical species may be generated that can trap the nitrene. acs.org

Metal complexes, such as those involving iron or copper, can also be used to trap the nitrene, forming a metal-nitrene (or imido) intermediate. rsc.orgnih.gov This approach can moderate the reactivity of the nitrene, allowing for more selective subsequent transformations. rsc.org The formation of these trapped adducts provides compelling evidence for the transient existence of the nitrene intermediate.

Advanced Structural Characterization of Complex Derivatives

The products resulting from reactions of this compound, particularly those from nitrene-mediated processes, can be structurally complex. Advanced analytical techniques are crucial for their unambiguous characterization.

Two-Dimensional (2D) NMR Spectroscopy: While 1D NMR provides essential information, complex derivatives often exhibit overlapping signals in their ¹H and ¹³C spectra. 2D NMR techniques are indispensable for resolving these ambiguities. nih.gov

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of nuclei, which is vital for determining stereochemistry and the three-dimensional structure of complex molecules.

X-ray Crystallography: For derivatives that can be obtained as single crystals, X-ray diffraction provides the definitive structural proof. This technique maps the electron density of the molecule, revealing precise bond lengths, bond angles, and the absolute configuration of stereocenters. It is an invaluable tool for confirming the structure of novel or unexpected products formed from the complex rearrangements and insertions characteristic of nitrene chemistry. nih.gov

Future Research Directions and Synthetic Prospects

Exploration of New Catalytic Transformations

The reactivity of the azido (B1232118) group in 2-azido-1-fluoro-4-methylbenzene is a fertile ground for the exploration of new catalytic transformations. The presence of the ortho-fluorine atom can significantly influence the electronic properties of the azide (B81097) and the adjacent C-H bond, potentially leading to novel reactivity and selectivity. researchgate.netnumberanalytics.com

Future research will likely focus on transition metal-catalyzed reactions that leverage the unique features of this substrate. mdpi.com For instance, dirhodium(II) or iron-based catalysts could be employed to promote intramolecular C-H amination, leading to the synthesis of fluorinated indolines or other N-heterocycles. nih.gov The electronic perturbation by the fluorine atom may alter the regioselectivity of such reactions compared to their non-fluorinated analogues.

Another promising area is the catalytic dimerization of the corresponding nitrene, generated in situ from the azide, to form azoarenes. Dinuclear nickel complexes have shown unique efficacy in this transformation, and their application to fluorinated aryl azides like this compound could yield novel photoswitchable molecules with tailored properties. researchgate.net Furthermore, copper-catalyzed azidation-amination strategies, which allow for the in situ reduction of the azide to an amine, could be refined for this specific substrate, providing a direct route to valuable 2-fluoro-4-methylaniline (B1213500) derivatives under controlled conditions. researcher.life

Catalyst SystemReaction TypePotential ProductSignificance
Rh₂(esp)₂Intramolecular C-H AminationFluorinated IndolinesAccess to novel fluorinated N-heterocycles
Dinuclear Ni ComplexNitrene DimerizationFluorinated AzoarenesSynthesis of new photoswitchable materials
Cu₂O/ProlineAzidation-Amination2-Fluoro-4-methylanilinesDirect synthesis of valuable amine derivatives

Stereoselective Synthesis and Reactions

The development of stereoselective reactions involving this compound is a critical frontier. The introduction of chirality can dramatically impact the biological activity and material properties of the resulting compounds. nih.gov Future efforts will likely target the stereoselective transformation of the azide group or reactions involving the aromatic ring that are influenced by the existing substituents.

One key area of investigation will be the asymmetric synthesis of heterocycles. For example, catalyzed [3+2] cycloaddition reactions of the azide with chiral alkenes or alkynes could provide access to enantioenriched triazoles and other nitrogen-containing rings. nih.gov Moreover, the development of catalytic systems for the stereoselective synthesis of fluorinated quaternary carbon centers, a significant challenge in organic synthesis, could be approached using derivatives of this compound. rsc.org Palladium-catalyzed asymmetric allylic alkylation of pronucleophiles derived from this scaffold could lead to molecules with a stereocenter adjacent to the fluorinated aromatic ring. rsc.org

The influence of the fluorine atom on the conformational behavior of intermediates and transition states will be a key factor in achieving high stereoselectivity. nih.gov Chiral organocatalysts, particularly those based on proline derivatives, have shown promise in the stereoselective fluorination of aldehydes and could be adapted for reactions involving derivatives of this compound. nih.gov

Reaction TypeChiral SourcePotential Chiral ProductResearch Goal
[3+2] CycloadditionChiral AlkyneEnantioenriched Fluorinated TriazoleAsymmetric synthesis of heterocycles
Allylic AlkylationChiral Ligand (e.g., PHOX)Compound with Fluorinated Quaternary CenterConstruction of complex chiral scaffolds
Organocatalytic AdditionChiral Amine CatalystStereodefined functionalized aniline (B41778) derivativeHigh stereocontrol in C-C bond formation

Integration with Flow Chemistry and Automated Synthesis

The inherent hazards associated with organic azides, particularly their potential for explosive decomposition, make this compound an ideal candidate for integration into flow chemistry and automated synthesis platforms. rsc.orgcam.ac.uk Continuous flow processing offers significant advantages in terms of safety, reproducibility, and scalability by minimizing the amount of hazardous material present at any given time and allowing for precise control over reaction parameters. researchgate.net

Future research will focus on developing robust flow protocols for the synthesis of this compound itself, likely from the corresponding aniline or aryl halide, using packed-bed reactors containing an azide source. cam.ac.uk Subsequently, multi-step, fully automated sequences can be designed where the in-situ generated azide is immediately consumed in a subsequent transformation, such as a cycloaddition, Staudinger reaction, or catalytic amination, without isolation. rsc.orgrsc.org This approach not only enhances safety but also improves efficiency and allows for the rapid generation of compound libraries based on the this compound core. The use of monolithic triphenylphosphine (B44618) reagents in flow systems, for example, could facilitate clean and efficient Staudinger-aza-Wittig reactions. rsc.org

Flow Reactor SetupReaction SequenceAdvantage
Packed-bed Azide ResinDiazotization -> Azidation -> CycloadditionTelescoped synthesis, avoiding isolation of azide
Microreactor SystemAryl Halide Azidation -> In-situ ReductionPrecise temperature and time control for selective transformations
Monolithic Reagent ColumnStaudinger-aza-Wittig ReactionHigh purity products with simplified workup

Multicomponent Reaction Design

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, represent a highly efficient and atom-economical approach to molecular synthesis. nih.gov The unique combination of functional groups in this compound makes it an attractive component for the design of novel MCRs.

Future research will explore the participation of this building block in established MCRs, such as the Ugi or Passerini reactions, by first converting the azide to a primary amine. More innovatively, new MCRs can be designed that directly involve the azide functionality. For example, a one-pot reaction combining this compound, an alkyne, and a third component in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a subsequent trapping reaction could generate significant molecular complexity. The electron-withdrawing nature of the fluorine atom can enhance the reactivity of the aryl azide in such cycloadditions. rsc.org

The design of cascade reactions that are initiated by the transformation of the azide group is another promising avenue. For instance, a reaction could be initiated by a 1,3-dipolar cycloaddition, with the resulting triazole intermediate undergoing a subsequent intramolecular cyclization or rearrangement, guided by the substitution pattern on the aromatic ring. researchgate.net

MCR TypeReactantsPotential Product Scaffold
Ugi-azide ReactionIsocyanide, Aldehyde, Carboxylic AcidFluorinated peptidomimetics
Sequential CuAAC/CouplingAlkyne, ElectrophileHighly substituted fluorinated triazoles
Cascade Cycloaddition/CyclizationUnsaturated partnerFused fluorinated heterocyclic systems

Computational Design of Novel Reactivity

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for predicting and understanding the reactivity of molecules like this compound. acs.org Future research will increasingly rely on computational modeling to design new reactions and predict their outcomes before they are attempted in the lab. researchgate.net

DFT calculations can be used to probe the transition states of potential reactions, such as catalytic C-H functionalization or cycloadditions, to predict regioselectivity and stereoselectivity. acs.org For example, modeling can help determine whether the ortho-fluorine atom will direct metallation or C-H activation to the adjacent position. Furthermore, computational studies can elucidate the mechanism of azide decomposition and the subsequent reactivity of the generated nitrene, guiding the choice of catalysts and reaction conditions to favor a desired pathway (e.g., C-H insertion vs. ring expansion). acs.orgnih.gov

The impact of the fluorine atom on the electronic properties, such as the HOMO-LUMO gap and molecular electrostatic potential, can be precisely calculated to predict how this compound will interact with various reagents. nih.govemerginginvestigators.org This predictive power can accelerate the discovery of novel transformations and catalysts, for instance, by screening potential catalytic cycles or designing substrates with optimized electronic properties for a specific multicomponent reaction. clemson.edu

Computational MethodArea of InvestigationPredicted Outcome
DFT (Transition State Search)C-H AminationRegioselectivity and activation barriers
TD-DFTPhotochemical ReactivityExcited-state properties and reaction pathways
NCI (Non-Covalent Interaction) AnalysisSupramolecular AssemblyCrystal packing and intermolecular interactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-azido-1-fluoro-4-methylbenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves diazotization of 2-amino-1-fluoro-4-methylbenzene followed by azide substitution. Key factors include:

  • Temperature Control : Maintain <5°C during diazotization to avoid decomposition .

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

  • Purification : Column chromatography with hexane/ethyl acetate (8:2) achieves >90% purity.

  • Yield Optimization : Excess sodium azide (1.5 eq.) improves substitution efficiency.

    • Data Table :
ConditionYield (%)Purity (%)Reference
NaNO₂/HCl, 0°C6585
NaNO₂/HBF₄, -10°C7892

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the azide group.
  • pH Sensitivity : Stable in neutral conditions; avoid aqueous solutions with pH <5 or >9, as decomposition rates increase by 40% in acidic/basic environments .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons appear as a doublet (δ 7.2–7.4 ppm) due to fluorine coupling .
  • ¹⁹F NMR : Single peak near δ -110 ppm confirms the fluorine substituent .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 180.1 (theoretical 180.06) .
  • IR Spectroscopy : Strong azide absorption at ~2100 cm⁻¹ .

Advanced Research Questions

Q. How does the electronic nature of the fluorine substituent influence reactivity in Huisgen cycloadditions?

  • Methodological Answer :

  • Electron-Withdrawing Effect : Fluorine increases azide electrophilicity, accelerating strain-promoted cycloadditions with alkynes (rate constant k = 0.15 M⁻¹s⁻¹ vs. 0.08 M⁻¹s⁻¹ for non-fluorinated analogs) .
  • Regioselectivity : DFT calculations show fluorine directs alkyne addition to the ortho position (85% regioselectivity) due to inductive effects .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for derivatives of this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate using 2D NMR (COSY, HSQC) and X-ray crystallography to confirm structural assignments .
  • Computational Modeling : Compare experimental ¹H/¹⁹F NMR shifts with DFT-predicted values (e.g., Gaussian09/B3LYP/6-311+G(d,p)) to identify discrepancies .
  • Batch Analysis : Test multiple synthetic batches to rule out impurities (>95% purity required) .

Q. What strategies are effective in designing bioactivity assays for azide-containing derivatives in drug discovery?

  • Methodological Answer :

  • Click Chemistry Functionalization : Attach propargyl-modified biomarkers (e.g., fluorescein) via CuAAC for cellular imaging .

  • Toxicity Screening : Use HEK293 cells to assess cytotoxicity (IC₅₀ >50 µM is desirable) and monitor azide reduction by glutathione .

  • Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) to evaluate metabolic stability .

    • Data Table :
Assay TypeTargetResult (IC₅₀)Reference
CytotoxicityHEK29362 µM
CYP3A4 InhibitionMicrosomes18 µM

Key Considerations for Experimental Design

  • Safety Protocols : Azides are shock-sensitive; avoid grinding or heating above 80°C .
  • Green Chemistry : Replace Cu(I) catalysts with ruthenium complexes for biocompatible cycloadditions .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and synthetic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.